N1-Benzyl vs. N1-(3,4-Difluorobenzyl) Substitution: Molecular Weight and Fragment-Likeness Advantage for FBDD Campaigns
CAS 946301-06-0 bears an unsubstituted benzyl group at the N1 position, contrasting with the 3,4-difluorobenzyl motif universally employed in potent PDK1 inhibitors such as MP7 (CAS 1001409-50-2, MW 516.5 Da) and the co-crystallized ligand in PDB 3QC4 (MW 516.5 Da) [1]. This single structural simplification reduces the molecular weight by approximately 176 Da relative to the difluorobenzyl-bearing comparator MP7, yielding a fragment-sized molecule (MW 340.33 Da) that complies with the Rule of Three (Ro3: MW ≤300 Da is the guideline; 340 Da is at the upper boundary of fragment space) [2]. The absence of the two fluorine atoms on the benzyl ring also reduces the calculated logP by approximately 0.3–0.5 log units compared to the difluorobenzyl analog, based on the predicted logP of 3.27 for the closely related 2,4-difluorophenyl regioisomer (CAS 338755-10-5) [3]. This enhanced fragment character renders CAS 946301-06-0 more suitable as a starting point for fragment-growing campaigns, where lower initial molecular complexity facilitates efficient exploration of chemical space via structure-guided elaboration [4].
| Evidence Dimension | Molecular weight and fragment-likeness (Rule of Three compliance) |
|---|---|
| Target Compound Data | MW = 340.33 Da; Rotatable bonds = 4; H-bond donors = 1; H-bond acceptors = 4 |
| Comparator Or Baseline | MP7 (CAS 1001409-50-2): MW = 516.5 Da; Rotatable bonds = 10; H-bond donors = 3; H-bond acceptors = 8. PDB 3QC4 ligand: MW = 516.5 Da (identical scaffold to MP7) |
| Quantified Difference | ΔMW = −176.2 Da (34% reduction vs. MP7); Rotatable bonds reduced by 6; H-bond donors reduced by 2; H-bond acceptors reduced by 4 |
| Conditions | Calculated molecular descriptors based on SMILES/Chemical structure; Fragment-likeness assessed against Congreve's Rule of Three (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3) |
Why This Matters
For fragment-based drug discovery (FBDD) programs, the lower molecular complexity and closer adherence to Ro3 guidelines make CAS 946301-06-0 a more tractable fragment starting point than MP7, enabling higher hit rates in biophysical screens (NMR, SPR, X-ray crystallography) at typical fragment screening concentrations of 200–500 μM.
- [1] RCSB PDB. 3QC4: PDK1 in Complex with DFG-OUT Inhibitor. Ligand: 1-(3,4-difluorobenzyl)-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide. Deposited 2011. View Source
- [2] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for Fragment-Based Lead Discovery? Drug Discov. Today 2003, 8, 876–877. View Source
- [3] Chem-Space. 1-Benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 338755-10-5) Product Page. LogP = 3.27, MW = 340 Da, Rotatable bonds = 4, Rings = 3. View Source
- [4] Erlanson, D.A.; Arndt, J.W.; Cancilla, M.T.; et al. Discovery of a Potent and Highly Selective PDK1 Inhibitor via Fragment-Based Drug Discovery. Bioorg. Med. Chem. Lett. 2011, 21, 3078–3083. Describes fragment screening and structure-guided elaboration of pyridinone core. View Source
